(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with a chlorine atom and a pyridin-3-ylmethylamine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the benzyl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzyl chloride, a compound with a similar benzyl group, is a reactive organochlorine compound that is a widely used chemical building block .
Biochemical Pathways
Aromatic compounds, which include benzyl derivatives, are known to be involved in diverse metabolic processes harnessed by microbes for the biodegradation of aromatic pollutants . This suggests that (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine could potentially interact with similar biochemical pathways.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and solubility, which can impact its bioavailability, are provided for a similar compound, 2-chlorobenzyl chloride .
Result of Action
It’s worth noting that benzyl chloride, a compound with a similar benzyl group, is known to be a reactive organochlorine compound that is a widely used chemical building block .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the safety data sheet for a similar compound, 2-Chlorobenzyl chloride, provides information on handling and storage conditions, which could indirectly hint at environmental factors that might affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 2-chlorobenzyl chloride with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylamine: Similar in structure but lacks the pyridin-3-ylmethyl group.
Pyridin-3-ylmethylamine: Similar in structure but lacks the 2-chlorobenzyl group.
Benzylamine: Lacks both the chlorine substitution and the pyridine ring.
Uniqueness
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both the 2-chlorobenzyl and pyridin-3-ylmethyl groups, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZWJDQWGHMDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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